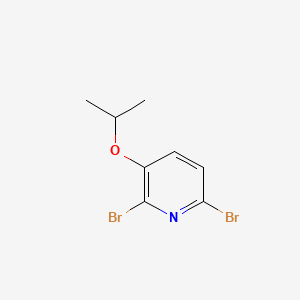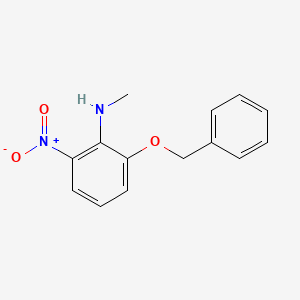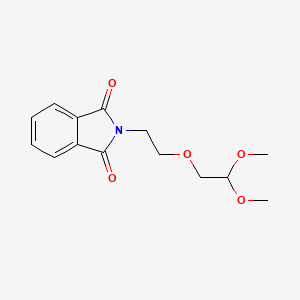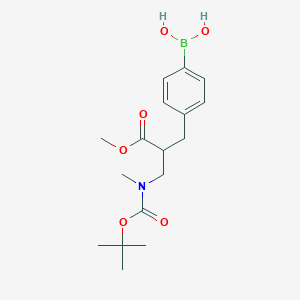![molecular formula C9H8ClN3S3 B14032889 Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate typically involves a multi-step process:
Starting Material: The synthesis begins with 5-chlorothiazolo[5,4-b]pyridin-2-amine.
Stage 1: The amine is treated with sodium hydroxide in N,N-dimethylformamide at room temperature for approximately 10 minutes.
Stage 2: Carbon disulfide is then added to the reaction mixture, and the reaction is allowed to proceed for another 10 minutes.
Stage 3: Finally, methyl iodide is introduced to the reaction mixture to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents like carbon disulfide and methyl iodide.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Material Science: The compound’s properties may be explored for applications in material science, such as in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth, survival, and proliferation . The compound binds to the kinase through key hydrogen bonds, affecting the kinase’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.
2-Pyridyl, 4-Morpholinyl Substituted Thiazolo[5,4-b]pyridines: These derivatives have shown potent PI3K inhibitory activity and are structurally related to Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H8ClN3S3 |
|---|---|
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
N-(5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C9H8ClN3S3/c1-14-9(15-2)13-8-11-5-3-4-6(10)12-7(5)16-8/h3-4H,1-2H3 |
Clave InChI |
BIRKZPAWNVZXGA-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC1=NC2=C(S1)N=C(C=C2)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)


![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)

![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)





